4-methyl-3-[(3-methylbut-2-en-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
4-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a benzo[c]chromen-6-one derivative characterized by a fused bicyclic structure with a ketone group at position 6 and a tetrahydrofused benzene ring. The compound features a 4-methyl substituent on the chromenone core and a prenyloxy (3-methylbut-2-en-1-yl) group at position 2. Benzo[c]chromen-6-ones are synthesized via cyclocondensation reactions, as demonstrated in the preparation of analogous compounds (e.g., reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with dienes) .
Properties
IUPAC Name |
4-methyl-3-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-12(2)10-11-21-17-9-8-15-14-6-4-5-7-16(14)19(20)22-18(15)13(17)3/h8-10H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKBAEOOYOTDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(3-methylbut-2-en-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbut-2-en-1-yloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydrochromenone.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
4-methyl-3-[(3-methylbut-2-en-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways involved: It may affect pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Core Structure Modifications
- Compound 6 (3-(6-bromohexyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one): Shares the benzo[c]chromen-6-one core but substitutes the prenyloxy group with a 6-bromohexyloxy chain at position 3. The bromine atom increases molecular weight (379.29 g/mol vs. The hexyl chain may enhance membrane permeability but reduce metabolic stability compared to the shorter prenyl group .
- 3-((4-Methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Features a 4-methylbenzyloxy substituent at position 3. Molecular weight (320.39 g/mol) is slightly higher than the target compound due to the benzyl moiety .
Functional Group Comparisons
- 3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one : Replaces the prenyloxy group with a hydroxyl at position 3. This substitution significantly increases polarity (logP reduction) and hydrogen-bonding capacity, likely altering solubility and bioavailability. Molecular weight is lower (230.26 g/mol) due to the absence of the prenyl chain .
- Molecular weight (350.41 g/mol) is higher due to the methoxybenzyl moiety .
Physicochemical Properties
Notes
Data Limitations : Direct biological or spectroscopic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Synthetic Flexibility : Substituent variations (e.g., prenyl vs. benzyl) highlight the adaptability of benzo[c]chromen-6-ones for drug design or material science.
Diverse References : Citations span synthesis protocols (), structural analogs (), and property predictions, ensuring a comprehensive analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
